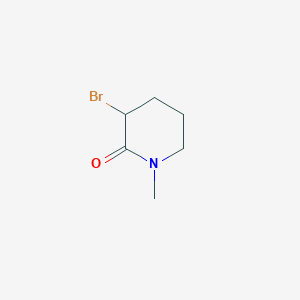

3-Bromo-1-methyl-2-piperidone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidone derivatives can be achieved through various methods. For instance, the base-catalyzed condensation of benzaldehyde with 1-methyl-4-piperidone results in isomeric dimeric products of 3-benzylidene-1-methyl-4-piperidone . Another efficient synthesis method involves the coupling of 1-benzylpiperidones with benzhydryl bromides or benzhydrols, which can be used to create a chemical library due to its accessibility and diversity . Additionally, the Mannich reaction has been utilized to synthesize a new series of 2,6-diaryl-3-methyl-4-piperidones, which were further modified to produce oximes and thiosemicarbazone derivatives .

Molecular Structure Analysis

The molecular structure of piperidone derivatives reveals interesting features. For example, the title compounds in one study exhibit a flattened boat conformation due to the conjugation between the donor and acceptor parts of the molecule. The dihedral angles between the heterocyclic atoms and terminal rings are less than 20 degrees, indicating a degree of planarity in the structure . The X-ray structural analysis of a dibromo derivative of a dimeric piperidone-aldehyde condensation product provides further insights into the molecular conformation .

Chemical Reactions Analysis

Piperidone derivatives undergo various chemical reactions that are crucial for their potential applications. The mass spectral data of dimers formed from piperidone condensation products have been examined to understand the reactions of these compounds . The study of 3-acylamino-2-piperidones, which contain hydroxy-, oxo-, or vinyl groups, has investigated the mechanism of formation of principal fragment ions by electron impact, providing insights into the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidone derivatives are influenced by their molecular structure. The two-photon absorption properties and fluorescence activities of certain piperidone compounds suggest their potential as biophotonic materials . The biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives have been explored, with some compounds exhibiting significant analgesic, local anesthetic, and antifungal activities . The versatility of 2-piperidone as a chiral building block for the synthesis of 3-piperidinol alkaloids also highlights the importance of understanding the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Organic Synthesis

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .

-

Buchwald–Hartwig Reaction

-

Chemical Research

-

Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor

- A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . This suggests that 3-Bromo-1-methyl-2-piperidone could potentially be used in the development of new drugs to treat certain types of cancer .

-

Buchwald–Hartwig Reaction

-

Chemical Research

-

Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor

- A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . This suggests that 3-Bromo-1-methyl-2-piperidone could potentially be used in the development of new drugs to treat certain types of cancer .

-

Buchwald–Hartwig Reaction

Direcciones Futuras

Piperidines, including “3-Bromo-1-methyl-2-piperidone”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propiedades

IUPAC Name |

3-bromo-1-methylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDLQVAFWJZKTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methyl-2-piperidone | |

CAS RN |

49785-85-5 |

Source

|

| Record name | 3-bromo-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)